molecular formula C10H18O3 B1201430 5-(1-Hydroxyhexyl)oxolan-2-one CAS No. 87877-77-8

5-(1-Hydroxyhexyl)oxolan-2-one

Cat. No.: B1201430
CAS No.: 87877-77-8
M. Wt: 186.25 g/mol
InChI Key: WPWMAIDTZPLUGB-UHFFFAOYSA-N
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Description

5-(1-Hydroxyhexyl)oxolan-2-one is an organic compound with the molecular formula C10H18O3 It is a lactone derivative, specifically a substituted oxolan-2-one, which contains a five-membered ring with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyhexyl)oxolan-2-one typically involves the reaction of hexanoic acid with dihydroxyacetone in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Feedstock: Hexanoic acid and dihydroxyacetone

    Catalyst: Industrial-grade sulfuric acid

    Temperature Control: Precise temperature regulation to maintain optimal reaction conditions

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyhexyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of 5-(1-oxohexyl)oxolan-2-one or 5-(1-carboxyhexyl)oxolan-2-one

    Reduction: Formation of 5-(1-hydroxyhexyl)oxolan-2-ol

    Substitution: Formation of 5-(1-chlorohexyl)oxolan-2-one or 5-(1-bromohexyl)oxolan-2-one

Scientific Research Applications

5-(1-Hydroxyhexyl)oxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyhexyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions. The compound may act by:

    Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with cell membranes: Affecting membrane fluidity and permeability.

    Participating in metabolic pathways: Undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-Dihydroxyhexyl)oxolan-2-one
  • 4,5-Dihydroxy-n-decanoic acid-4-lactone

Uniqueness

5-(1-Hydroxyhexyl)oxolan-2-one is unique due to its specific substitution pattern on the oxolan-2-one ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-(1-hydroxyhexyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWMAIDTZPLUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1CCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007829
Record name 5-(1-Hydroxyhexyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87877-77-8
Record name 4,5-Dihydroxy-n-decanoic acid-4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxyhexyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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